molecular formula C16H15N3O B12765163 4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide CAS No. 81265-81-8

4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide

Cat. No.: B12765163
CAS No.: 81265-81-8
M. Wt: 265.31 g/mol
InChI Key: GPGHTXSOXYITSX-UHFFFAOYSA-N
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Description

4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole-containing compounds have been widely studied for their potential medicinal applications, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Indazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: A core structure with similar biological activities.

    1H-Indazole: Another indazole isomer with distinct properties.

    2,3-Diphenyl-2H-indazole: Known for its antimicrobial activity.

Uniqueness

4-(2H-Indazol-2-yl)-alpha-methylbenzeneacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of the indazole core with the benzeneacetamide moiety enhances its potential as a versatile compound for various applications .

Properties

CAS No.

81265-81-8

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-indazol-2-ylphenyl)propanamide

InChI

InChI=1S/C16H15N3O/c1-11(16(17)20)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)18-19/h2-11H,1H3,(H2,17,20)

InChI Key

GPGHTXSOXYITSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)N

Origin of Product

United States

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